N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold in drug development due to its structural properties and biological activity. The compound features a pyrimidine ring substituted with a methoxyphenyl group and two methyl groups, which contribute to its unique chemical behavior and reactivity.
The synthesis of N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine has been reported in various studies focusing on the development of pyrimidine derivatives. These studies often explore the compound's synthesis, characterization, and biological evaluation, indicating its relevance in pharmaceutical research and development .
The synthesis of N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with a substituted aniline, such as 2-methoxyaniline. Common methods include:
The reaction is usually monitored using thin-layer chromatography (TLC) to ensure completion. The products are then purified through crystallization or column chromatography. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
The molecular formula for N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is , with a molecular weight of approximately 204.27 g/mol.
N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine can participate in various chemical reactions typical for amines and pyrimidines:
The reactivity of this compound can be influenced by the substituents on the pyrimidine ring and the methoxy group. For example, electron-donating groups like methoxy enhance nucleophilicity, facilitating substitution reactions .
The mechanism of action for compounds like N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine typically involves interaction with specific biological targets. For instance:
Studies have shown that modifications on the pyrimidine scaffold can significantly affect binding affinity and selectivity towards target enzymes, highlighting the importance of structure-activity relationships in drug design .
Relevant data from studies indicate that these properties can vary based on synthesis methods and purity levels .
N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine has several scientific applications:
Research continues into optimizing its structure for enhanced efficacy against specific biological targets .
N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine represents the systematic IUPAC name for this heterocyclic compound, which belongs to the aminopyrimidine class. Its molecular formula is C₁₃H₁₅N₃O (molecular weight: 229.28 g/mol), confirmed across multiple chemical databases [2] [6] [9]. Key structural descriptors include:
COc1ccccc1Nc2nc(cc(n2)C)C
SACRLESGJIHCMH-UHFFFAOYSA-N
[2] Table 1: Atomic Connectivity and Bonding
Atom Position | Element | Bond Type | Stereochemistry |
---|---|---|---|
Pyrimidine N-1 | Nitrogen | Aromatic | Planar |
C-2 | Carbon | sp²-hybridized | Planar |
C-4/C-6 | Carbon | sp³-hybridized | Tetrahedral (methyl) |
Aniline N-H | Nitrogen | sp³ | Pyramidal |
X-ray crystallographic studies of closely related 2-aminopyrimidines reveal that the pyrimidine ring adopts a near-perfect planar conformation due to sp² hybridization of all ring atoms [3]. For N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine:
Hydrogen bonding dominates the solid-state packing of aminopyrimidines. While direct crystallographic data for N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is limited, studies of analogous compounds (e.g., 2-amino-4,6-dimethoxypyrimidine) reveal:
Table 2: Hydrogen-Bond Geometry in Analogous 2-Aminopyrimidine Crystals
Donor | Acceptor | Bond Length (Å) | Angle (°) | Network Topology |
---|---|---|---|---|
N-H | Pyrimidine N | 2.89 | 165 | Dimeric |
C-H | O (methoxy) | 3.28 | 142 | Chain-like |
C-H | π-ring | 3.47 | 138 | Ladder |
The ortho-methoxy substitution in N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine confers distinct properties versus its isomers and simpler analogs:
Steric and Electronic Effects
Biological Relevance
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3